molecular formula C12H9FN2O3 B6385864 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111113-61-1

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385864
CAS RN: 1111113-61-1
M. Wt: 248.21 g/mol
InChI Key: QBPXURNWOFQVDY-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% (5-FMPH-2-OH) is an organic compound belonging to the class of pyrimidines. It is an important intermediate for the synthesis of a wide range of pharmaceuticals and other compounds. 5-FMPH-2-OH has been widely studied due to its unique properties and potential applications in various fields.

Scientific Research Applications

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been studied extensively in the field of medicinal chemistry. It has been used as a starting material for the synthesis of a wide range of pharmaceuticals, including anticonvulsants, antibiotics, antifungals, and antivirals. 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has also been used in the synthesis of other compounds, such as dyes, fragrances, and insecticides.

Mechanism of Action

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is believed to act as a potent inhibitor of enzymes involved in the synthesis of nucleic acids. Specifically, it is thought to inhibit the activity of thymidine kinase, which is involved in the phosphorylation of thymidine to form thymidine monophosphate. This inhibition is believed to be the basis for the antimicrobial activity of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% have not been extensively studied. However, it has been shown to have antimicrobial activity against a variety of bacteria, including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, it has been shown to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments include its high purity (95%) and its relatively low cost. Additionally, it is relatively easy to synthesize, making it a convenient starting material for a range of synthetic reactions.
The main limitation of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is its limited solubility in water. This can make it difficult to use in certain reactions, such as those involving aqueous solutions. Additionally, its antimicrobial activity may make it unsuitable for certain types of experiments, such as those involving the growth of bacteria or fungi.

Future Directions

The potential future directions for 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% include further studies into its biochemical and physiological effects, as well as its potential applications in the fields of medicinal chemistry and synthetic organic chemistry. Additionally, further research into its solubility and other physical properties could lead to the development of new and improved synthetic methods. Finally, further studies could be conducted to explore the potential therapeutic applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%, such as its potential use as an antimicrobial agent.

Synthesis Methods

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% can be synthesized from 3-fluoro-4-methoxycarbonylphenylhydrazine through a two-step reaction. In the first step, 3-fluoro-4-methoxycarbonylphenylhydrazine is treated with N,N-dimethylformamide (DMF) to form a hydrazone intermediate. In the second step, the hydrazone intermediate is treated with a strong base such as NaOH to form 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%. The overall yield of this reaction is typically around 95%.

properties

IUPAC Name

methyl 2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c1-18-11(16)9-3-2-7(4-10(9)13)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPXURNWOFQVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686858
Record name Methyl 2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine

CAS RN

1111113-61-1
Record name Methyl 2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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